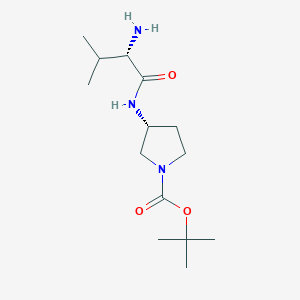

(R)-3-((S)-2-Amino-3-methyl-butyrylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13465907

Molecular Formula: C14H27N3O3

Molecular Weight: 285.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H27N3O3 |

|---|---|

| Molecular Weight | 285.38 g/mol |

| IUPAC Name | tert-butyl (3R)-3-[[(2S)-2-amino-3-methylbutanoyl]amino]pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C14H27N3O3/c1-9(2)11(15)12(18)16-10-6-7-17(8-10)13(19)20-14(3,4)5/h9-11H,6-8,15H2,1-5H3,(H,16,18)/t10-,11+/m1/s1 |

| Standard InChI Key | PDMVFECTGGFCIN-MNOVXSKESA-N |

| Isomeric SMILES | CC(C)[C@@H](C(=O)N[C@@H]1CCN(C1)C(=O)OC(C)(C)C)N |

| SMILES | CC(C)C(C(=O)NC1CCN(C1)C(=O)OC(C)(C)C)N |

| Canonical SMILES | CC(C)C(C(=O)NC1CCN(C1)C(=O)OC(C)(C)C)N |

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound (CAS: VC13465907) has the molecular formula C₁₄H₂₇N₃O₃ and a molar mass of 285.38 g/mol . Its IUPAC name, tert-butyl (3R)-3-[[(2S)-2-amino-3-methylbutanoyl]amino]pyrrolidine-1-carboxylate, reflects its stereochemistry:

-

An (R)-configured pyrrolidine ring at position 3.

-

An (S)-configured 2-amino-3-methylbutanoyl group attached via an amide bond .

-

A tert-butyl ester protecting the pyrrolidine’s carboxylic acid .

Key Structural Features:

-

Pyrrolidine Core: A five-membered nitrogen-containing heterocycle contributing to conformational rigidity.

-

Chiral Centers: The (R) and (S) configurations dictate stereoselective interactions with biological targets .

-

Protective Groups: The tert-butyl ester enhances solubility and stability during synthesis .

Spectroscopic Data

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via multi-step organic reactions, often involving:

-

Boc Protection: The pyrrolidine nitrogen is protected with tert-butoxycarbonyl (Boc) to prevent unwanted side reactions .

-

Amide Coupling: The (S)-2-amino-3-methylbutanoyl group is introduced using carbodiimides (e.g., EDC) or mixed anhydrides .

-

Deprotection: Final steps may involve acidolysis (e.g., trifluoroacetic acid) to remove Boc groups .

Example Protocol:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Boc protection | Di-tert-butyl dicarbonate, DMAP, DCM | 85% | |

| Amide formation | EDC, HOBt, DIPEA, DMF | 72% | |

| Purification | Flash chromatography (hexane:EtOAc) | 90% |

| Parameter | Value | Source |

|---|---|---|

| GHS Signal Word | Warning | |

| Hazard Codes | H315, H319, H335 | |

| Precautionary Measures | Use gloves, goggles, and ventilation |

Applications in Drug Discovery

Role as a Building Block

The compound’s structural features make it valuable for:

-

Peptidomimetics: The pyrrolidine scaffold mimics proline in bioactive peptides .

-

Enzyme Inhibitors: The amide and ester groups enable interactions with proteases or kinases .

-

Prodrug Design: The tert-butyl ester can be hydrolyzed in vivo to release active carboxylic acids .

Case Studies

-

NMDA Receptor Antagonists: Analogous pyrrolidine derivatives show IC₅₀ values of 200 nM for GluN1/GluN2A receptors .

-

Antiviral Agents: Similar structures are explored for protease inhibition in viral replication .

Comparative Analysis with Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume